4-(4-Butoxyphenyl)-1-ethyl-1H-1,2,3-triazole
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Overview
Description
4-(4-Butoxyphenyl)-1-ethyl-1H-1,2,3-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Butoxyphenyl)-1-ethyl-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions, which facilitate the formation of the triazole ring under mild conditions. The reaction conditions often include solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Butoxyphenyl)-1-ethyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
4-(4-Butoxyphenyl)-1-ethyl-1H-1,2,3-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-Butoxyphenyl)-1-ethyl-1H-1,2,3-triazole involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The butoxyphenyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-1,2,3-triazole: Lacks the butoxy and ethyl groups, making it less lipophilic.
4-(4-Methoxyphenyl)-1-ethyl-1H-1,2,3-triazole: Similar structure but with a methoxy group instead of a butoxy group.
4-(4-Chlorophenyl)-1-ethyl-1H-1,2,3-triazole: Contains a chlorine atom, which can alter its reactivity and biological activity.
Uniqueness
4-(4-Butoxyphenyl)-1-ethyl-1H-1,2,3-triazole is unique due to the presence of the butoxy group, which enhances its lipophilicity and potential interactions with biological membranes. This structural feature may contribute to its distinct chemical and biological properties compared to other triazole derivatives.
Properties
CAS No. |
89221-14-7 |
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Molecular Formula |
C14H19N3O |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
4-(4-butoxyphenyl)-1-ethyltriazole |
InChI |
InChI=1S/C14H19N3O/c1-3-5-10-18-13-8-6-12(7-9-13)14-11-17(4-2)16-15-14/h6-9,11H,3-5,10H2,1-2H3 |
InChI Key |
DLQSYPNMXMBNFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=CN(N=N2)CC |
Origin of Product |
United States |
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